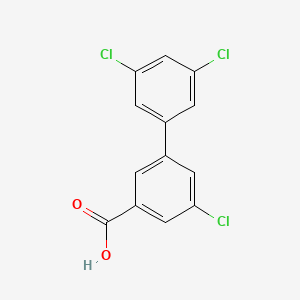

5-Chloro-3-(3,5-dichlorophenyl)benzoic acid

Descripción general

Descripción

5-Chloro-3-(3,5-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 . It has a molecular weight of 301.56 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7Cl3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

Research on the degradation of chlorinated derivatives of phenoxyacetic and benzoic acids by Aspergillus niger highlights the persistence of these compounds in natural environments due to their resistance to microbial attack. The study demonstrates that certain fungi can degrade chlorinated aromatics, suggesting pathways for the bioremediation of contaminated water and soils (Shailubhai et al., 1983).

Photocatalysis in Water Purification

Matthews (1990) investigated the photocatalytic degradation of organic pollutants, including chlorophenols, using titanium dioxide under UV light. This research is relevant for the purification of water containing chlorinated benzoic acids, highlighting a method for mineralizing these pollutants into harmless byproducts (Matthews, 1990).

Antimicrobial Properties

A study on the antimicrobial activity of new thioureides derived from chlorinated benzoic acids showed specific activities against a range of pathogens. This suggests potential applications of these compounds in developing antimicrobial agents, particularly for treating multidrug-resistant infections (Limban et al., 2008).

Advanced Materials and Chemistry

The synthesis and characterization of 1,8-, 1,6-, and 3,6-dichloro-9H-thioxanthen-9-ones from chlorinated benzoic acids offer insights into new materials with potential applications in organic electronics or as intermediates in synthetic chemistry (Okabayashi et al., 1991).

Toxicity and Environmental Risk

A study on the transformation and toxicity of benzophenone derivatives during the chlorination disinfection process revealed the formation of toxic by-products, including chlorinated benzoic acids. This work emphasizes the need for careful management of chlorination processes in water treatment to minimize ecological risks (Liu et al., 2016).

Corrosion Inhibition

Research into thiazole derivatives as corrosion inhibitors for steel in acidic solutions identified compounds with 3,5-dichlorophenyl groups showing high efficiency. This indicates potential applications of chlorinated benzoic acids in protecting industrial materials against corrosion (Yadav et al., 2015).

Análisis Bioquímico

Biochemical Properties

5-Chloro-3-(3,5-dichlorophenyl)benzoic acid plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to external stimuli . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to gradual changes in cellular responses, including alterations in gene expression and metabolic activity . Additionally, the stability of this compound in various experimental conditions can affect its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or metabolic modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, this compound can inhibit enzymes involved in the biosynthesis of certain metabolites, leading to changes in metabolic flux and metabolite levels . Additionally, it can affect the activity of transporters and other proteins involved in the transport and distribution of metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .

Propiedades

IUPAC Name |

3-chloro-5-(3,5-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O2/c14-10-2-7(1-9(5-10)13(17)18)8-3-11(15)6-12(16)4-8/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBZTDFGSQRMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691290 | |

| Record name | 3',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261914-46-8 | |

| Record name | 3',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

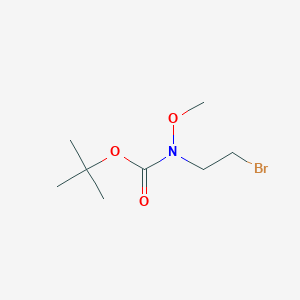

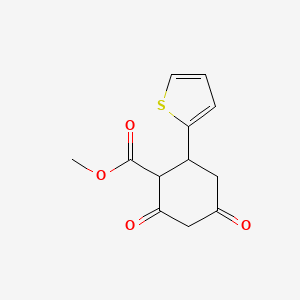

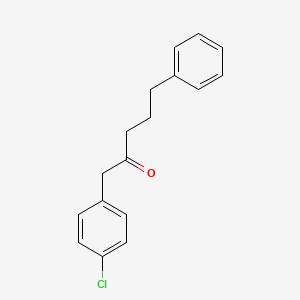

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

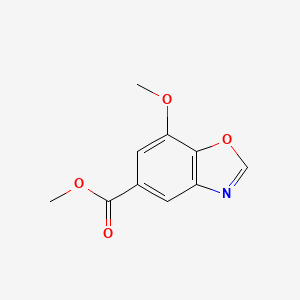

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)

![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)